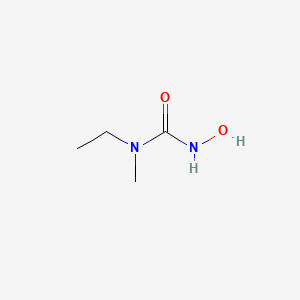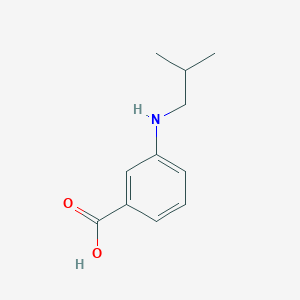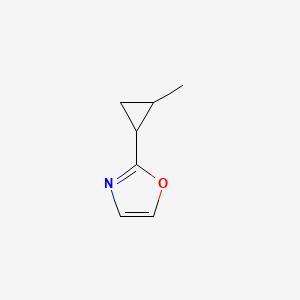![molecular formula C10H10F2OS B13202382 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)
3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one, also known by its chemical formula C10H10F2OS, is a fascinating organic compound. Let’s break down its name:
This compound:
Vorbereitungsmethoden
Synthetic Routes:
One-Pot Synthesis: A common method involves the reaction of 3,4-difluorobenzaldehyde with thiourea in the presence of a base (such as potassium hydroxide) to yield the desired product.
Sulfenylation of Ketones: Another approach is the direct sulfenylation of butan-2-one using a sulfur source (e.g., Lawesson’s reagent).
Industrial Production:
- While not widely produced industrially, research laboratories often synthesize this compound for specific applications.
Analyse Chemischer Reaktionen
3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one participates in various reactions:
Oxidation: It can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The phenyl ring can undergo halogenation or other substitution reactions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., sodium borohydride), and halogens play crucial roles.
Major Products: The specific products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Organic Synthesis: It serves as a building block for more complex molecules.
Materials Science: Its properties may find applications in materials with specific electronic or optical properties.
Wirkmechanismus
Targets: The compound may interact with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate its precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of fluorine substitution, sulfur linkage, and ketone functionality sets it apart.
Similar Compounds: Related compounds include other sulfanyl ketones and fluorinated aromatic derivatives.
Remember that 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one’s potential extends beyond its chemical structure, and ongoing research continues to unveil its applications.
Eigenschaften
Molekularformel |
C10H10F2OS |
|---|---|
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
3-(3,4-difluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)7(2)14-8-3-4-9(11)10(12)5-8/h3-5,7H,1-2H3 |
InChI-Schlüssel |
KPPKKRHTCGXQPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)SC1=CC(=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


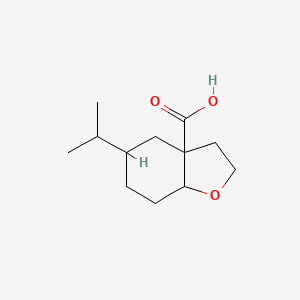
![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
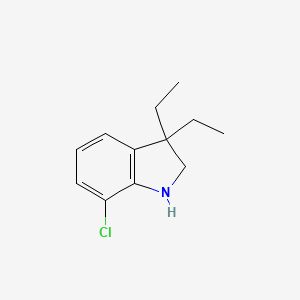

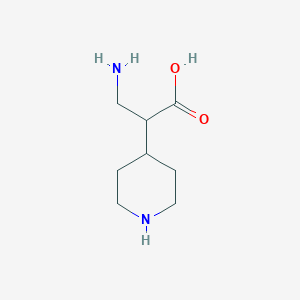
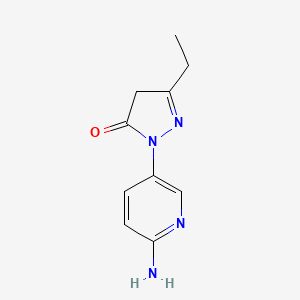
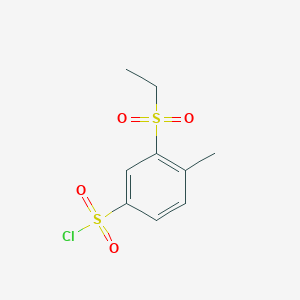
![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)

